Tulathromycin A

Description

The exact mass of the compound Tulathromycin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)55-33-25(5)35(56-37-32(45)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)34(46)40(11,49)30(16-2)54-36(47)26(33)6/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUARTUJKFNAVIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(C(C(OC(=O)C2C)CC)(C)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H79N3O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

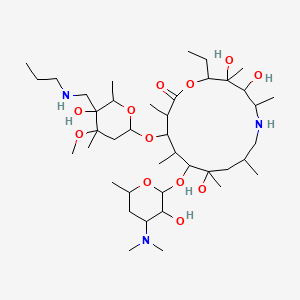

What is the chemical structure of Tulathromycin A?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin A is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, distinguished by its unique three-amine functional group. It is a potent therapeutic agent primarily used in veterinary medicine for the treatment and prevention of respiratory diseases in cattle and swine. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its analysis and a summary of its spectroscopic data are presented to support research and development activities.

Chemical Structure and Identification

This compound is the primary component of the drug substance tulathromycin, which exists as an equilibrated mixture of two isomers, with this compound constituting approximately 90%.[1][2] It is a 15-membered macrocyclic lactone.

The chemical structure of this compound is characterized by a macrolide ring to which two distinct sugar moieties are attached. The IUPAC name is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one.[3][4]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source(s) |

| CAS Number | 217500-96-4 | [3][5] |

| Molecular Formula | C₄₁H₇₉N₃O₁₂ | [3][5] |

| Molecular Weight | 806.09 g/mol | [3][5] |

| SMILES String | CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(C(C(NC(C(C(C(C(OC2=O)CC)C)O)C)C)CC(C)C)O)C)O)C)O)C(C(C(C(O3)C)N(C)C)O)O3 | [5] |

| InChI Key | GUARTUJKFNAVIK-QPTWMBCESA-N | [3] |

Physicochemical Properties

This compound is a white to off-white crystalline powder.[6] Its physicochemical properties are crucial for its formulation and pharmacokinetic profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [6] |

| pKa | 8.6 - 9.6 | [7] |

| Solubility | ||

| DMSO | ≥24.1 mg/mL | [5] |

| Ethanol | ~30 mg/mL | [3] |

| Water | Readily soluble at pH < 8 | [8] |

| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [3] |

| Melting Point | 190 - 192 °C | [9] |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry, particularly LC-MS/MS, is a key analytical technique for the quantification of this compound in biological matrices. Under electrospray ionization (ESI), this compound can form doubly charged precursor ions. A common transition monitored for quantification is the fragmentation of the doubly charged ion [M+2H]²⁺ at m/z 403.7 to a singly charged product ion at m/z 576.9.[3]

Table 3: Mass Spectrometric Parameters for this compound

| Parameter | Value | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [3] |

| Precursor Ion (Quantification) | m/z 403.7 ([M+2H]²⁺) | [3] |

| Product Ion (Quantification) | m/z 576.9 | [3] |

| Precursor Ion (Confirmation) | m/z 403.7 ([M+2H]²⁺) | [3] |

| Product Ion (Confirmation) | m/z 229.9 | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a precursor macrolide, such as azithromycin. A general synthetic scheme involves:

-

Protection: The hydroxyl groups of the starting material are protected, for example, using benzyl (B1604629) chloroformate (Cbz-Cl).

-

Oxidation: A specific hydroxyl group is oxidized to a ketone. The Albright-Goldman oxidation is one such method employed.

-

Epoxidation: The ketone is converted to an epoxide, for instance, through a Wittig-Horner reaction to form an alkene followed by oxidation with hydrogen peroxide.

-

Deprotection: The protecting groups are removed, often via catalytic hydrogenation using palladium on carbon (Pd/C).

-

Amination: The epoxide ring is opened by reaction with n-propylamine to introduce the propylamino side chain.

-

Purification: The crude product is purified, for example, by forming a phosphate (B84403) salt, to yield the final high-purity this compound.

This process has been improved to avoid low-temperature reactions, making it more suitable for industrial-scale production.[5]

Quantification of this compound in Bovine Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of tulathromycin in various bovine biological matrices.[3]

1. Sample Preparation:

- Thaw frozen plasma samples at room temperature.

- To 200 µL of the plasma sample, add 20 µL of an internal standard solution (Tulathromycin-d7, 1 µg/mL in acetonitrile).

- Add 180 µL of acetonitrile (B52724) for protein precipitation.

- Vortex the mixture for 30 seconds.

- Centrifuge at 21,000 x g for 10 minutes at 4°C.

- Filter the supernatant through a 0.22 µm nylon syringe filter.

- Dilute 100 µL of the filtered supernatant with 100 µL of 0.1% formic acid in water in an LC vial.

2. LC-MS/MS Analysis:

- Chromatographic Column: BEH C18 column (50 x 2.1 mm, 1.7 µm).

- Column Temperature: 40°C.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: Acetonitrile.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 10 µL.

- Gradient Elution: A suitable gradient is run for a total of 5 minutes to separate the analyte from matrix components.

- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization source.

- Ionization Mode: Positive.

- Monitored Transitions: As detailed in Table 3.

3. Quantification:

- A calibration curve is constructed using fortified plasma samples with known concentrations of this compound.

- The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The validated range for this method in plasma is 0.01–1 µg/mL.[3]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[11] This is achieved through its high-affinity binding to the 50S subunit of the bacterial ribosome.[7][12]

The binding site for macrolides is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. By binding to this site, this compound physically obstructs the passage of the elongating polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome.[7][12] This effectively halts protein synthesis, resulting in a bacteriostatic effect. At higher concentrations, it may exhibit bactericidal activity against certain pathogens.[12]

Conclusion

This compound is a well-characterized macrolide antibiotic with a unique chemical structure that confers a long half-life and excellent tissue penetration, particularly in the lungs. The information provided in this technical guide, including its chemical properties, detailed analytical methodologies, and mechanism of action, serves as a valuable resource for researchers and professionals in the field of drug development and veterinary medicine. Further research into its synthesis and potential applications will continue to be of significant interest.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A single LC‐MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. finechemicals.com.cn [finechemicals.com.cn]

- 6. WO2015014907A1 - Process for preparation of tulathromycin - Google Patents [patents.google.com]

- 7. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. microbenotes.com [microbenotes.com]

- 12. youtube.com [youtube.com]

Tulathromycin A: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Leading Triamilide Macrolide Antibiotic

Abstract

Tulathromycin A stands as a prominent member of the triamilide subclass of macrolide antibiotics, distinguished by its unique three-amine structure and potent efficacy in veterinary medicine, particularly for respiratory diseases in cattle and swine.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and established analytical methodologies. The document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering in-depth experimental protocols and quantitative data to facilitate further investigation and application of this significant antimicrobial agent.

Introduction: The Advent of a Triamilide

Tulathromycin is a semi-synthetic macrolide antibiotic, notable for its classification as a triamilide due to the presence of three amine groups in its structure.[3][4] In aqueous solutions, tulathromycin exists as a stable, equilibrated mixture of two isomers: this compound, which features a 15-membered macrolide ring, and Tulathromycin B, with a 13-membered ring, in an approximate 9:1 ratio.[5] This unique structural composition contributes to its enhanced penetration into Gram-negative bacteria and its distinct pharmacokinetic properties.[2][5] Developed to overcome some limitations of earlier macrolides, this compound has demonstrated significant clinical success in treating and preventing major bacterial pathogens associated with bovine and swine respiratory diseases.[1][2]

Mechanism of Action: A Dual Approach

Inhibition of Bacterial Protein Synthesis

Consistent with the broader macrolide class, the primary antimicrobial mechanism of this compound involves the inhibition of bacterial protein synthesis.[5][6][7] It selectively binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation process of peptidyl-tRNA and ultimately halting the elongation of the polypeptide chain.[8][9][10] This action is primarily bacteriostatic, but at higher concentrations, tulathromycin can exhibit bactericidal activity against certain pathogens.[1][11]

Diagram: Mechanism of Action - Ribosomal Inhibition

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Macrolide Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]

- 5. researchgate.net [researchgate.net]

- 6. ldh.la.gov [ldh.la.gov]

- 7. Macrolide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

Tulathromycin A: A Technical Guide to its Solubility in DMSO and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Tulathromycin A, a potent macrolide antibiotic, in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. Understanding the solubility characteristics of this active pharmaceutical ingredient (API) is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development.

Core Solubility Profile of this compound

This compound exhibits a versatile solubility profile, being soluble in several organic solvents while having pH-dependent solubility in aqueous media.

Quantitative Solubility Data

The solubility of this compound can vary between different suppliers and batches, and can be influenced by factors such as temperature, the use of fresh versus moisture-absorbed solvents, and dissolution methodology (e.g., use of sonication or heat). The following table summarizes the available quantitative data for this compound solubility in various solvents.

| Solvent | Reported Solubility | Molar Concentration (approx.) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 124.05 mM | [1] |

| 50 mg/mL | 62.03 mM | [2] | |

| ~30 mg/mL | 37.22 mM | [3] | |

| ≥24.1 mg/mL | ≥29.89 mM | [4] | |

| 10 mg/mL | 12.41 mM | [5] | |

| 2 mg/mL | 2.48 mM | [5] | |

| Ethanol (B145695) | 100 mg/mL | 124.05 mM | [1] |

| ~30 mg/mL | 37.22 mM | [3] | |

| Dimethylformamide (DMF) | ~30 mg/mL | 37.22 mM | [3] |

| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | 0.62 mM | [3] |

| Water | >1000 mg/L (>1 mg/mL) | >1.24 mM | [6] |

Note: The molecular weight of this compound (806.09 g/mol ) was used for molarity calculations.

Qualitative Solubility Information

-

Methanol : Described as both "soluble" and "slightly soluble".[7][8]

-

Aqueous Buffers : this compound is sparingly soluble in aqueous buffers.[3] For enhanced solubility in aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[3]

-

Water : While one source indicates insolubility[1], others suggest good water solubility, especially at a pH below 8.[7][8]

Experimental Protocols for Solubility Determination

While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published in the provided search results, a general and widely accepted methodology, the shake-flask method , can be applied.[9][10][11] This method is considered the gold standard for determining equilibrium solubility.[9]

General Shake-Flask Protocol for Equilibrium Solubility

-

Preparation : Add an excess amount of this compound crystalline solid to a known volume of the desired solvent (e.g., DMSO, ethanol) in a sealed, inert container. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration : The mixture is agitated at a constant temperature for a defined period to reach equilibrium. This can be done using an orbital shaker.[10] The time required to reach equilibrium should be determined empirically by taking measurements at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[10]

-

Phase Separation : After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm) that does not interact with the compound.

-

Quantification : The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Considerations :

-

Temperature Control : Solubility is temperature-dependent, so all steps should be performed at a consistent, controlled temperature.[11]

-

Solvent Purity : The purity of the solvent is crucial for accurate solubility determination.[11] For hygroscopic solvents like DMSO, using a fresh, unopened container is recommended as absorbed moisture can reduce solubility.[1][2]

-

Aiding Dissolution : For some compounds, gentle warming or sonication in an ultrasonic bath can help to overcome kinetic barriers to dissolution, but the solution should be returned to the target temperature for equilibration.[2][4]

-

Visualizing the Solubility Determination Workflow

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

This guide provides a foundational understanding of this compound's solubility. For critical applications, it is always recommended to experimentally determine the solubility of the specific batch of the compound under the precise conditions of your planned experiment.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. ≥95% (HPLC), powder, macrolide antibiotic | Sigma-Aldrich [sigmaaldrich.com]

- 6. msd.com [msd.com]

- 7. This compound | 217500-96-4 [chemicalbook.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. researchgate.net [researchgate.net]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

In Vitro Antibacterial Spectrum of Tulathromycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin A is a semi-synthetic macrolide antibiotic belonging to the novel subclass of triamilides, developed specifically for veterinary use.[1] It is a crucial agent in the management of bacterial respiratory diseases in cattle and swine.[1][2] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of this compound against key veterinary pathogens. It includes a compilation of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis.[1][3] It specifically targets the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.[2][3] At higher concentrations, it may exhibit bactericidal activity against certain pathogens.[1] Beyond its direct antibacterial properties, this compound also demonstrates immunomodulatory and anti-inflammatory effects, such as inducing neutrophil apoptosis and reducing the production of pro-inflammatory mediators.[1][3][4]

Caption: Mechanism of this compound binding to the 50S ribosomal subunit.

In Vitro Antibacterial Spectrum

The in vitro activity of this compound has been evaluated against a range of bacterial pathogens responsible for respiratory diseases in cattle and swine. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bovine Respiratory Disease (BRD) Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Mannheimia haemolytica | 1.0 | 2.0 | 0.25 - 4 |

| Pasteurella multocida | 0.5 | 1.0 | 0.06 - 2 |

| Histophilus somni | 1.0 | 2.0 | 0.5 - 4 |

| Mycoplasma bovis | 0.25 | >64 | 1 - >64 |

Note: MIC values can be influenced by testing conditions, such as the presence of serum, which can lead to lower MICs.

Swine Respiratory Disease (SRD) Pathogens

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Actinobacillus pleuropneumoniae | 8.0 | 16.0 | 4 - 16 |

| Pasteurella multocida | 1.0 | 2.0 | 0.25 - 2 |

| Bordetella bronchiseptica | 2.0 | 4.0 | - |

| Haemophilus parasuis | 0.5 | 1.0 | - |

| Mycoplasma hyopneumoniae | ≤0.001 | 0.004 | - |

Note: Data is compiled from multiple studies and variations may exist based on geographic location of isolates and specific laboratory methodologies.[5][6][7]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The determination of MIC values is a critical step in assessing the susceptibility of bacteria to an antimicrobial agent. The broth microdilution method is a standard technique used for this purpose, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Broth Microdilution Method (as per CLSI guidelines)

This protocol outlines the general steps for determining the MIC of this compound against aerobic bacteria isolated from animals.

1. Preparation of Materials:

- This compound stock solution: Prepare a stock solution of known concentration.

- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used. For fastidious organisms, supplementation with serum may be required.

- Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

- 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.

2. Procedure:

- Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound working solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. The last well serves as a growth control and contains no antibiotic.

- Inoculation: Add the diluted bacterial suspension to each well.

- Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air. For some fastidious organisms, incubation in a CO2-enriched atmosphere may be necessary.

- Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This is typically observed as the absence of turbidity in the well.

3. Quality Control:

- Reference strains with known MIC values should be included in each run to ensure the accuracy and reproducibility of the results.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Prepare_Reagents" [label="Prepare Reagents\n(Tulathromycin Stock, Media, Bacterial Inoculum)"];

"Serial_Dilution" [label="Perform 2-fold Serial Dilution\nof Tulathromycin in Microtiter Plate"];

"Inoculate_Plate" [label="Inoculate Plate with\nStandardized Bacterial Suspension"];

"Incubate_Plate" [label="Incubate Plate\n(35-37°C, 16-20h)"];

"Read_Results" [label="Read MIC\n(Lowest concentration with no visible growth)"];

"End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Reagents";

"Prepare_Reagents" -> "Serial_Dilution";

"Serial_Dilution" -> "Inoculate_Plate";

"Inoculate_Plate" -> "Incubate_Plate";

"Incubate_Plate" -> "Read_Results";

"Read_Results" -> "End";

}

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates significant in vitro activity against a broad spectrum of key bacterial pathogens associated with respiratory diseases in cattle and swine. The provided MIC data serves as a valuable resource for understanding its potency. Adherence to standardized experimental protocols, such as the CLSI-guided broth microdilution method, is essential for generating accurate and comparable susceptibility data. This information is critical for guiding appropriate clinical use, monitoring for the development of resistance, and informing future drug development efforts in veterinary medicine.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. vet-us.virbac.com [vet-us.virbac.com]

- 9. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webstore.ansi.org [webstore.ansi.org]

A Technical Guide to the Anti-inflammatory Properties of Tulathromycin A in Respiratory Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin A, a semi-synthetic macrolide antibiotic of the triamilide subclass, is widely utilized in veterinary medicine for the management of respiratory diseases in cattle and swine.[1] Its clinical success, however, is not solely attributable to its antimicrobial activity.[2][3] A substantial body of evidence reveals that tulathromycin possesses potent immunomodulatory and anti-inflammatory properties that actively contribute to the resolution of inflammation in the respiratory tract. This technical guide provides an in-depth examination of these anti-inflammatory mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanisms include the induction of apoptosis in inflammatory leukocytes, subsequent promotion of their clearance by macrophages (efferocytosis), and the direct inhibition of pro-inflammatory signaling pathways and mediators.[4][5]

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-faceted approach, primarily targeting the host's immune cells to dampen excessive inflammatory responses that cause tissue damage in respiratory diseases.[6]

Induction of Apoptosis in Leukocytes

A cornerstone of tulathromycin's anti-inflammatory action is its ability to induce programmed cell death (apoptosis) in leukocytes, particularly neutrophils.[3][7] During acute inflammation, a massive influx of neutrophils to the site of infection is critical for pathogen clearance but can also lead to significant tissue damage if not resolved.[6] By promoting neutrophil apoptosis, tulathromycin facilitates the transition from an inflammatory to a resolution phase.[3][4]

-

Cell-Type Specificity: The pro-apoptotic effects of tulathromycin are notably selective. Studies show it induces apoptosis in bovine neutrophils but not in bovine fibroblasts, epithelial cells, endothelial cells, or monocytes.[3][5] However, at higher concentrations and after longer incubation periods (≥12 hours), it can also induce delayed apoptosis in bovine macrophages.[2][4]

-

Caspase-3-Dependent Pathway: The induction of apoptosis is an active, energy-dependent process. Tulathromycin triggers this process in both neutrophils and macrophages through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[2][3] Pre-treatment of cells with a pan-caspase inhibitor (ZVAD-FMK) or a selective caspase-3 inhibitor (DEVD) has been shown to block the pro-apoptotic effects of the drug.[2][3]

Caption: this compound Induces Caspase-3-Dependent Apoptosis.

Inhibition of Pro-inflammatory Mediators and Signaling

Tulathromycin directly suppresses the production and release of key molecules that propagate the inflammatory response. This includes cytokines, chemokines, and lipid mediators.

-

Inhibition of CXCL-8 (Interleukin-8): Tulathromycin significantly reduces the secretion of CXCL-8, a potent neutrophil chemoattractant, from lipopolysaccharide (LPS)-stimulated bovine macrophages and neutrophils.[2][3] This effect is independent of its pro-apoptotic action, as it occurs even when caspase activity is blocked.[2][4]

-

Inhibition of Leukotriene B4 (LTB4): In animal models of Mannheimia haemolytica infection, tulathromycin treatment significantly reduces the levels of the pro-inflammatory lipid mediator LTB4 in bronchoalveolar lavage fluid.[3][5] LTB4 is another powerful chemoattractant for neutrophils.

-

Inhibition of the NF-κB Signaling Pathway: A central mechanism for the suppression of inflammatory mediators is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In LPS-stimulated bovine neutrophils, tulathromycin significantly reduces the phosphorylation of IκBα, which is the inhibitory protein that sequesters NF-κB in the cytoplasm.[3][5] This prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of pro-inflammatory genes like CXCL8.[3][5]

Caption: this compound Inhibits the NF-κB Signaling Pathway.

Promotion of Efferocytosis

The induction of neutrophil apoptosis by tulathromycin is coupled with an enhanced clearance of these apoptotic cells by phagocytes, a process known as efferocytosis.[2][4] This is a critical, non-inflammatory process for removing dead cells and is a key feature of the resolution phase of inflammation.[2] Studies have shown that bovine macrophages phagocytose tulathromycin-induced apoptotic neutrophils with greater avidity than untreated neutrophils.[2] This enhanced clearance prevents secondary necrosis of apoptotic cells, which would release damaging intracellular contents and reignite inflammation.

Caption: Logical Flow of Tulathromycin-Mediated Inflammation Resolution.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from key studies, illustrating the concentration- and time-dependent effects of tulathromycin.

Table 1: Effects of this compound on Leukocyte Apoptosis

| Cell Type | Species | Tulathromycin Conc. | Incubation Time | Key Finding | Reference |

| Neutrophils | Bovine | 50 µg/mL - 2 mg/mL | 2 hours | Concentration-dependent increase in apoptosis. | [3] |

| Neutrophils | Bovine | 1 mg/mL & 2 mg/mL | 30 minutes | Significant increase in apoptosis compared to controls. | [3] |

| Macrophages | Bovine | 1 mg/mL | 12 & 20 hours | Significant increase in apoptosis (delayed effect). | [2] |

| Macrophages | Bovine | 0.1 mg/mL | Up to 20 hours | No significant increase in apoptosis. | [2] |

| Neutrophils | Porcine | 0.02 mg/mL - 2.0 mg/mL | 2 hours | Time- and concentration-dependent increase in apoptosis. | [7][8] |

Table 2: Effects of this compound on Pro-inflammatory Mediators

| Mediator | Cell Type | Species | Stimulus | Tulathromycin Conc. | Key Finding | Reference |

| CXCL-8 | Macrophages | Bovine | LPS (1 µg/mL) | 1 mg/mL | Significant reduction in secreted CXCL-8 at 12 & 20 hours. | [2] |

| LTB4 | Leukocytes (in vivo) | Bovine | M. haemolytica | 2.5 mg/kg (body wt) | Reduced levels in bronchoalveolar lavage fluid. | [3][5] |

| LTB4 | Leukocytes (in vivo) | Porcine | A. pleuropneumoniae | 2.5 mg/kg (IM) | Inhibited production in bronchoalveolar lavage fluid. | [8] |

| CXCL-8 | Neutrophils | Bovine | LPS | Not specified | Reduced mRNA levels. | [3][5] |

| ROS | Macrophages | Porcine | PRRSV | Not specified | Attenuated mitochondrial ROS production. | [9] |

Key Experimental Protocols

This section details the methodologies used in the cited research to evaluate the anti-inflammatory properties of tulathromycin.

Isolation of Leukocytes

-

Bovine Neutrophils and Peripheral Blood Mononuclear Cells (PBMCs): Whole blood is collected from healthy animals into tubes containing acid-citrate-dextrose. Neutrophils and PBMCs are isolated using a combination of dextran (B179266) sedimentation to remove red blood cells, followed by density gradient centrifugation over a Ficoll-Paque gradient. Remaining erythrocytes are removed by hypotonic lysis. Cell viability is assessed using Trypan blue exclusion.

-

Bovine Monocyte-Derived Macrophages (MDMs): PBMCs are isolated as described above. Monocytes are then purified and cultured in appropriate media (e.g., IMDM with fetal bovine serum) for several days (typically 5-7) to allow differentiation into macrophages.

Apoptosis Assays

-

Quantification of Mono- and Oligonucleosomes: A photometric enzyme immunoassay (Cell Death Detection ELISA, Roche Diagnostics) is used. This assay quantifies cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) characteristic of apoptotic cells.

-

Caspase-3 Activity Assay: Cell lysates are incubated with a specific fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). The cleavage of the substrate by active caspase-3 releases a fluorescent molecule, which is quantified using a fluorometer.

-

TUNEL Staining: Terminal deoxynucleotidyltransferase-mediated dUTP-biotin nick end labeling (TUNEL) is a method for detecting DNA fragmentation by labeling the terminal end of nucleic acids. TUNEL-positive cells are visualized by microscopy.[7]

-

Lactate Dehydrogenase (LDH) Assay: To distinguish apoptosis from necrosis, LDH release into the cell culture supernatant is measured. LDH is a stable cytosolic enzyme that is released upon cell lysis (necrosis), but not during apoptosis.

Measurement of Inflammatory Mediators

-

Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available sandwich ELISA kits are used to quantify the concentration of secreted proteins like CXCL-8 and LTB4 in cell culture supernatants or bronchoalveolar lavage fluid.

-

Quantitative Real-Time PCR (qRT-PCR): To measure the expression of inflammatory genes, total RNA is extracted from cells, reverse-transcribed into cDNA, and then subjected to PCR with gene-specific primers for targets like CXCL8 and a housekeeping gene for normalization.

Western Blotting for NF-κB Pathway Analysis

-

Cells are stimulated (e.g., with LPS) in the presence or absence of tulathromycin.

-

Cytoplasmic and nuclear protein fractions are isolated.

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for total and phosphorylated forms of IκBα and for the p65 subunit of NF-κB.

-

Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system are used for visualization.

Efferocytosis Assay

-

Neutrophils are first treated with tulathromycin (e.g., 2 mg/mL for 30 min) to induce apoptosis.

-

These apoptotic neutrophils are then co-cultured with a monolayer of macrophages for various time points (e.g., 0.5, 1, and 2 hours).

-

Non-phagocytosed neutrophils are washed away.

-

The macrophages are fixed and stained (e.g., with Diff-Quik).

-

The percentage of macrophages containing one or more phagocytosed neutrophils is determined by light microscopy.[2] Alternatively, myeloperoxidase (MPO), a neutrophil-specific enzyme, can be measured in macrophage lysates to quantify phagocytosis.[2]

Caption: In Vitro Experimental Workflow for Tulathromycin Analysis.

Conclusion

This compound is more than a simple antimicrobial agent; it is a potent immunomodulatory drug that actively promotes the resolution of inflammation. Its ability to selectively induce caspase-3-dependent apoptosis in neutrophils, inhibit the NF-κB signaling pathway, reduce the production of key pro-inflammatory mediators like CXCL-8 and LTB4, and enhance the clearance of apoptotic cells by macrophages provides a powerful, host-directed therapeutic benefit.[2][3][8] These anti-inflammatory properties, working in concert with its antimicrobial activity, help to explain its superior clinical efficacy in treating complex inflammatory respiratory diseases. For drug development professionals, tulathromycin serves as a compelling model for a therapeutic agent that targets both the pathogen and the damaging host response, offering a dual-action strategy for managing infectious diseases.

References

- 1. Tulathromycin - Wikipedia [en.wikipedia.org]

- 2. Direct and Indirect Anti-Inflammatory Effects of Tulathromycin in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct and indirect anti-inflammatory effects of tulathromycin in bovine macrophages: inhibition of CXCL-8 secretion, induction of apoptosis, and promotion of efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory benefits of antibiotic-induced neutrophil apoptosis: tulathromycin induces caspase-3-dependent neutrophil programmed cell death and inhibits NF-kappaB signaling and CXCL8 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tulathromycin Exerts Proresolving Effects in Bovine Neutrophils by Inhibiting Phospholipases and Altering Leukotriene B4, Prostaglandin E2, and Lipoxin A4 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. Immunomodulatory effects of tulathromycin on apoptosis, efferocytosis, and proinflammatory leukotriene B4 production in leukocytes from Actinobacillus pleuropneumoniae-or zymosan-challenged pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immuno-modulating properties of Tulathromycin in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Tulathromycin A: A Technical Guide to its Influence on Host-Pathogen Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin A, a semi-synthetic macrolide antibiotic, is widely recognized for its efficacy in treating respiratory diseases in veterinary medicine.[1] Beyond its direct antimicrobial activity against a range of bacterial pathogens, a growing body of evidence reveals that tulathromycin possesses potent immunomodulatory and anti-inflammatory properties.[2][3] These "off-target" effects are increasingly considered to be a significant contributor to its clinical success, particularly in diseases where the host's inflammatory response is a major driver of pathology.[4][5] This technical guide provides an in-depth exploration of this compound's effects on host-pathogen interactions, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Modulation of Leukocyte Function and Inflammatory Signaling

Tulathromycin's immunomodulatory effects are multifaceted, primarily centering on its ability to influence the function and lifespan of key innate immune cells, namely neutrophils and macrophages. It also directly impacts critical inflammatory signaling pathways, leading to a dampening of pro-inflammatory mediator production and a promotion of inflammation resolution.

Induction of Apoptosis in Neutrophils and Macrophages

A hallmark of tulathromycin's immunomodulatory action is its ability to induce programmed cell death, or apoptosis, in leukocytes.[6][7] This is a crucial mechanism for the resolution of inflammation, as the timely removal of apoptotic cells by phagocytes prevents the release of cytotoxic contents that occurs during necrosis, thereby limiting tissue damage.[8][9]

Tulathromycin induces apoptosis in a time- and concentration-dependent manner in both neutrophils and macrophages.[6][7] This process is, at least in part, dependent on the activation of caspases, key enzymes in the apoptotic cascade.[6] Specifically, tulathromycin has been shown to induce caspase-3-dependent apoptosis in bovine neutrophils.[4][6] In bovine macrophages, the pro-apoptotic effects of tulathromycin are blocked by a pan-caspase inhibitor, indicating a caspase-dependent mechanism.[6]

Inhibition of Pro-Inflammatory Mediators

Tulathromycin actively suppresses the production and release of several potent pro-inflammatory mediators, contributing to its anti-inflammatory profile.

-

Leukotriene B4 (LTB4): Tulathromycin has been shown to significantly reduce the levels of LTB4, a potent neutrophil chemoattractant, in the bronchoalveolar lavage fluid (BALF) of calves with induced pulmonary inflammation.[10][11] This effect is attributed to the inhibition of phospholipase D (PLD) and cytosolic phospholipase A2 (cPLA2) activity in neutrophils.[10][11]

-

CXCL-8 (Interleukin-8): This chemokine is a major driver of neutrophil recruitment to sites of infection. Tulathromycin directly inhibits the secretion of CXCL-8 from lipopolysaccharide (LPS)-stimulated bovine macrophages.[6] This effect appears to be independent of caspase activation.[6]

-

Prostaglandin E2 (PGE2): In a model of zymosan-induced pulmonary inflammation in calves, tulathromycin treatment significantly reduced the levels of PGE2 in BALF.[10][11]

-

Cytokines: Tulathromycin has been observed to suppress the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) from activated macrophages and peripheral blood mononuclear cells (PBMCs).[12]

Promotion of Pro-Resolving Mediators

Beyond simply inhibiting pro-inflammatory signals, tulathromycin also actively promotes the production of molecules that drive the resolution of inflammation.

-

Lipoxin A4 (LXA4): In bovine neutrophils, tulathromycin stimulates the production of the pro-resolving lipid mediator, lipoxin A4 (LXA4).[10][11] This is a significant finding, as LXA4 is known to inhibit neutrophil recruitment and promote the clearance of apoptotic cells by macrophages (efferocytosis).[10]

Modulation of Host Cell Signaling Pathways

The immunomodulatory effects of tulathromycin are underpinned by its ability to interfere with key intracellular signaling pathways that regulate inflammation.

-

NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Tulathromycin has been shown to inhibit the NF-κB signaling pathway in bovine neutrophils.[4][6] It achieves this by reducing the phosphorylation of the inhibitory protein IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[6] This inhibition leads to a downstream reduction in the transcription of pro-inflammatory genes, such as CXCL-8.[4][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various aspects of host-pathogen interactions as reported in the cited literature.

Table 1: Effect of Tulathromycin on Leukocyte Apoptosis

| Cell Type | Species | Tulathromycin Concentration | Incubation Time | Effect on Apoptosis | Citation(s) |

| Neutrophils | Bovine | 50 µg/ml - 2 mg/ml | 30 min - 2 h | Significant increase | [6] |

| Neutrophils | Porcine | 0.02 mg/mL | 30 min | Significant increase | [13][14] |

| Macrophages | Bovine | 0.1 mg/ml - 1.0 mg/ml | 12 h - 48 h | Concentration-dependent increase | [6] |

Table 2: Effect of Tulathromycin on Pro-Inflammatory and Pro-Resolving Mediators

| Mediator | Model System | Tulathromycin Treatment | Effect | Citation(s) | | :--- | :--- | :--- | :--- | | LTB4 | Zymosan-challenged calves (BALF) | 2.5 mg/kg | Significant reduction at 3h post-challenge |[10][11] | | LTB4 | A. pleuropneumoniae-challenged pigs (BALF) | 2.5 mg/kg, IM | Inhibition of increase at 3h post-inoculation |[4][7] | | PGE2 | Zymosan-challenged calves (BALF) | 2.5 mg/kg | Significant reduction at 24h post-challenge |[10][11] | | CXCL-8 | LPS-stimulated bovine macrophages | 1.0 mg/ml | Significant reduction at 12h and 20h |[6] | | TNF-α | LPS-stimulated bovine macrophages | 0.1 - 1 µg/ml | Significant suppression |[12] | | IL-6 | LPS-stimulated bovine macrophages | 0.1 - 1 µg/ml | Significant suppression |[12] | | LXA4 | Bovine neutrophils | 2 mg/ml | Stimulation of production |[10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Neutrophil and Macrophage Apoptosis Assay (Cell Death Detection ELISA)

This protocol is based on the quantification of cytoplasmic histone-associated DNA fragments (mono- and oligonucleosomes) after induced apoptosis.

-

Cell Isolation:

-

Neutrophils: Isolate from whole blood using dextran (B179266) sedimentation and hypotonic lysis of erythrocytes.

-

Macrophages: Differentiate from peripheral blood monocytes cultured for 7-10 days in the presence of macrophage colony-stimulating factor (M-CSF).

-

-

Experimental Treatment:

-

Seed isolated neutrophils or macrophages in 96-well plates.

-

Incubate cells with varying concentrations of tulathromycin (e.g., 0.02 mg/mL to 2 mg/mL) or control medium for specified time periods (e.g., 30 minutes to 48 hours) at 37°C in a 5% CO2 incubator.

-

-

ELISA Procedure:

-

After incubation, centrifuge the plates and lyse the cell pellets according to the manufacturer's instructions for a cell death detection ELISA kit.

-

Transfer the lysates to streptavidin-coated microplates.

-

Add a mixture of anti-histone-biotin and anti-DNA-peroxidase antibodies and incubate.

-

After a washing step, add the substrate solution (e.g., ABTS) and measure the absorbance at the appropriate wavelength (e.g., 405 nm).

-

Calculate the enrichment of mono- and oligonucleosomes relative to control cells.

-

Measurement of Cytokines and Chemokines in Bronchoalveolar Lavage Fluid (BALF)

This protocol describes the general steps for quantifying inflammatory mediators in BALF using a multiplex immunoassay.

-

BALF Collection:

-

Following experimental challenge and treatment, euthanize the animal.

-

Instill a sterile saline solution into the lungs via an endotracheal tube and gently aspirate the fluid.

-

Pool the collected fluid and keep on ice.

-

-

Sample Processing:

-

Centrifuge the BALF at a low speed (e.g., 400 x g) for 10 minutes at 4°C to pellet cells.

-

Collect the supernatant and store at -80°C until analysis.

-

-

Multiplex Immunoassay:

-

Use a commercially available multiplex cytokine assay kit (e.g., Bio-Plex).

-

Prepare standards and samples according to the kit's instructions.

-

Incubate samples with antibody-coupled magnetic beads specific for the target cytokines (e.g., TNF-α, IL-6, CXCL-8).

-

After washing, add a biotinylated detection antibody cocktail.

-

Add streptavidin-phycoerythrin (PE) and analyze the plate on a multiplex array reader.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot for Phosphorylation of IκBα

This protocol details the detection of the phosphorylated form of IκBα, an indicator of NF-κB pathway activation.

-

Cell Treatment and Lysis:

-

Isolate neutrophils and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of tulathromycin for a short duration (e.g., 15-30 minutes).

-

Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated IκBα overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize, strip the membrane and re-probe with an antibody for total IκBα or a loading control like β-actin.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.

Caption: Tulathromycin's inhibition of the NF-κB signaling pathway in neutrophils.

Caption: Experimental workflow for quantifying neutrophil apoptosis.

Conclusion

This compound's interaction with the host immune system is a critical component of its therapeutic efficacy. By inducing leukocyte apoptosis, inhibiting the production of pro-inflammatory mediators, promoting the synthesis of pro-resolving molecules, and modulating key inflammatory signaling pathways like NF-κB, tulathromycin actively contributes to the resolution of inflammation. This dual action of antimicrobial and immunomodulatory activity makes it a powerful tool in the management of infectious diseases where excessive inflammation is a key feature. For researchers and drug development professionals, a deeper understanding of these mechanisms opens avenues for the development of new anti-inflammatory therapies and the optimization of existing antibiotic treatment strategies. The data and protocols presented in this guide offer a foundation for further investigation into the complex and beneficial host-pathogen interactions influenced by this compound.

References

- 1. Tulathromycin metaphylaxis increases nasopharyngeal isolation of multidrug resistant Mannheimia haemolytica in stocker heifers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The immunomodulatory effects of macrolide antibiotics in respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct and Indirect Anti-Inflammatory Effects of Tulathromycin in Bovine Macrophages: Inhibition of CXCL-8 Secretion, Induction of Apoptosis, and Promotion of Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tulathromycin Exerts Proresolving Effects in Bovine Neutrophils by Inhibiting Phospholipases and Altering Leukotriene B4, Prostaglandin E2, and Lipoxin A4 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immuno-modulating properties of Tulathromycin in porcine monocyte-derived macrophages infected with porcine reproductive and respiratory syndrome virus | PLOS One [journals.plos.org]

- 10. mdpi.com [mdpi.com]

- 11. Highly multiplexed cytokine analysis of bronchoalveolar lavage and plasma reveals age-related dynamics and correlates of inflammation in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]

- 13. Clinical implications of the immunomodulatory effects of macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Understanding the Isomeric Equilibrium of Tulathromycin A and B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin, a potent semi-synthetic macrolide antibiotic, is a cornerstone in veterinary medicine for managing respiratory diseases in cattle and swine. A unique characteristic of Tulathromycin is its existence in a dynamic equilibrium between two isomeric forms: Tulathromycin A, a 15-membered macrolide, and Tulathromycin B, a 13-membered macrolide. In aqueous solutions, this equilibrium favors this compound, with a typical ratio of 9:1.[1][2][3] This interconversion, driven by an intramolecular translactonization reaction, is a critical aspect of the drug's chemistry and has implications for its formulation, stability, and bioanalytical characterization.[4][5] This technical guide provides an in-depth overview of the isomeric equilibrium of this compound and B, summarizing the available quantitative data, detailing experimental protocols for its investigation, and visualizing the underlying processes.

The Isomeric Equilibrium

This compound and B are structural isomers that interconvert in solution. This compound possesses a 15-membered lactone ring, while Tulathromycin B has a 13-membered ring.[1][2] This equilibrium is not static and can be influenced by environmental factors such as pH, temperature, and solvent polarity.[4] The conversion between the two forms is a reversible intramolecular translactonization reaction.[5]

Quantitative Data on Isomeric Equilibrium

The most consistently reported quantitative data point for the isomeric equilibrium of Tulathromycin in aqueous media is the ratio of Isomer A to Isomer B.

| Parameter | Value | Conditions | References |

| Equilibrium Ratio (this compound : Tulathromycin B) | 9 : 1 | Aqueous Solution | [1][2][3] |

| Time to Reach Equilibrium | Within 48 hours | Aqueous Solution | [1][4] |

Further research is required to quantify the precise equilibrium constants (Keq) and thermodynamic parameters (ΔG, ΔH, ΔS) under varying conditions.

Experimental Protocols for Studying the Isomeric Equilibrium

Detailed experimental protocols specifically for studying the this compound and B equilibrium are not extensively published. However, based on general principles of chemical kinetics, stability testing of pharmaceuticals, and studies on similar macrolide antibiotics, a comprehensive experimental approach can be designed.

Analytical Methodology for Isomer Separation and Quantification

Accurate quantification of both isomers is fundamental to studying the equilibrium. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice for separating and quantifying this compound and B.

Table 2: Exemplar HPLC Method Parameters for Tulathromycin Isomer Separation

| Parameter | Specification |

| Column | C18 or C8 reversed-phase column |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol) |

| pH of Mobile Phase | Typically adjusted to a specific pH (e.g., 7.0) to ensure consistent ionization and separation |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Controlled, e.g., 35°C |

| Detection | UV at ~210 nm or Mass Spectrometry |

Protocol for Investigating the Effect of pH on Isomeric Equilibrium

This protocol outlines a forced degradation study to assess how pH influences the equilibrium between this compound and B.

-

Preparation of Buffer Solutions: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Sample Preparation:

-

Prepare a stock solution of pure this compound in a suitable organic solvent (e.g., acetonitrile) to minimize initial isomerization.

-

In separate, sealed vials, add a small aliquot of the this compound stock solution to each buffer to achieve a known final concentration.

-

-

Incubation: Incubate the vials at a constant, controlled temperature (e.g., 37°C or 50°C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.

-

Quenching (if necessary): Immediately neutralize the pH of the collected samples to halt any further isomerization before analysis.

-

Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentrations of this compound and B.

-

Data Analysis:

-

Plot the concentration of each isomer versus time for each pH condition.

-

Determine the equilibrium concentrations of this compound and B at each pH.

-

Calculate the equilibrium constant (Keq = [Tulathromycin B] / [this compound]) for each pH.

-

Protocol for Investigating the Effect of Temperature on Isomeric Equilibrium

-

Sample Preparation: Prepare multiple identical samples of this compound in a buffer of a fixed pH (e.g., pH 7.4).

-

Incubation at Different Temperatures: Incubate the samples in controlled temperature environments (e.g., 25°C, 37°C, 50°C, 60°C).

-

Time-Point Sampling and Analysis: Follow the same procedure for time-point sampling and analysis as described in the pH effect protocol.

-

Data Analysis:

-

Determine the equilibrium constant (Keq) at each temperature.

-

Plot ln(Keq) versus 1/T (where T is the temperature in Kelvin) to create a van 't Hoff plot.

-

From the van 't Hoff plot, calculate the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) for the isomerization reaction.

-

Protocol for Investigating the Effect of Solvent Polarity on Isomeric Equilibrium

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, tetrahydrofuran).

-

Sample Preparation: Prepare solutions of this compound in each solvent system.

-

Incubation and Analysis: Follow the same procedure for incubation, time-point sampling, and analysis as described previously, ensuring the analytical method is compatible with all solvents.

-

Data Analysis: Determine the equilibrium ratio of this compound to B in each solvent to assess the impact of polarity.

Visualizations

Isomeric Equilibrium of Tulathromycin

Caption: Reversible equilibrium between this compound and B.

Experimental Workflow for Studying Equilibrium

Caption: Workflow for investigating the isomeric equilibrium.

Conclusion

The isomeric equilibrium between this compound and B is a fundamental characteristic of this important veterinary antibiotic. While the 9:1 ratio in aqueous solutions is well-established, a deeper, quantitative understanding of how factors like pH, temperature, and solvent composition affect this equilibrium is an area ripe for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore the kinetics and thermodynamics of this intramolecular translactonization. Such studies will not only enhance our fundamental understanding of macrolide chemistry but also provide valuable data for the development of more stable and effective formulations of Tulathromycin.

References

- 1. benchchem.com [benchchem.com]

- 2. Solvent effect on the synthesis of clarithromycin: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An analytical method for the analysis of tulathromycin, an equilibrating triamilide, in bovine and porcine plasma and lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model - PMC [pmc.ncbi.nlm.nih.gov]

Tulathromycin A: A Technical Deep Dive into its Efficacy Against Atypical Respiratory Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tulathromycin A, a semi-synthetic macrolide antibiotic of the triamilide subclass, is a potent therapeutic agent against a range of bacterial respiratory pathogens in veterinary medicine. Its unique three-amine structure confers a distinctive pharmacokinetic profile characterized by rapid absorption, extensive tissue distribution, particularly in the lungs, and a long elimination half-life.[1][2][3] This document provides an in-depth technical guide on the activity of this compound against key atypical respiratory pathogens, namely Mycoplasma spp., Chlamydophila spp., and Legionella spp. It synthesizes available quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for research and development professionals.

Antimicrobial Activity Against Mycoplasma Species

This compound has demonstrated significant in vitro and in vivo activity against various Mycoplasma species, which are key contributors to respiratory disease in livestock.

Quantitative Susceptibility Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC values of this compound against pathogenic Mycoplasma species isolated from cattle and swine.

| Pathogen | Host | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Mycoplasma bovis | Bovine | 43 | 0.125 | 1 | ≤0.063 to >64 | [4] |

| Mycoplasma bovis | Bovine | 2 (Challenge Strains) | - | - | 1 and >64 | [5] |

| Mycoplasma hyopneumoniae | Swine | Not Specified | - | 0.05 | - | [6] |

| Mycoplasma hyopneumoniae | Swine | Not Specified | - | - | 0.3125 (MIC for parental strain) | [7] |

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Activity Against Other Atypical Respiratory Pathogens

Chlamydophila Species

Legionella Species

Similarly, for Legionella spp., newer macrolides and fluoroquinolones are generally considered effective.[10][11] However, specific MIC data for tulathromycin against Legionella pneumophila were not found in the surveyed scientific literature. Comparative studies of macrolides have highlighted the potent activity of compounds like clarithromycin (B1669154) against Legionella.[1][12]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for tulathromycin against bacterial respiratory pathogens are typically determined using broth microdilution or agar (B569324) dilution methods, following guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[4][13]

Broth Microdilution Method (General Protocol):

-

Isolate Preparation: Bacterial isolates are cultured on appropriate agar media to ensure purity and viability.

-

Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared in a suitable broth medium to a specific cell density, often corresponding to a 0.5 McFarland standard.

-

Serial Dilution: Tulathromycin is serially diluted in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth or another appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plates are incubated under specific conditions (temperature, CO₂ concentration, and duration) suitable for the growth of the target pathogen. For fastidious organisms, the culture medium may be supplemented with serum.[13]

-

MIC Determination: The MIC is recorded as the lowest concentration of tulathromycin that completely inhibits visible growth of the bacteria.

Caption: Workflow for MIC Determination.

In Vivo Efficacy Models: Mycoplasma Challenge Studies

Animal challenge models are crucial for evaluating the in vivo efficacy of antibiotics.

Example: Mycoplasma hyopneumoniae Challenge in Swine

-

Animal Selection and Acclimation: Healthy, specific-pathogen-free pigs are acclimated to the study conditions.

-

Challenge: Pigs are challenged with a virulent field isolate of M. hyopneumoniae via intranasal or intratracheal inoculation.

-

Treatment: Following the development of clinical signs of respiratory disease, pigs are treated with a single intramuscular injection of tulathromycin (e.g., 2.5 mg/kg body weight). A control group receives a saline injection.

-

Monitoring: Animals are monitored daily for clinical signs (e.g., coughing), and body weights are recorded.

-

Necropsy and Lesion Scoring: At the end of the study period, pigs are euthanized, and the lungs are examined for gross lesions. The percentage of lung tissue affected by pneumonia is scored.

-

Data Analysis: Lung lesion scores, clinical signs, and weight gain are statistically compared between the tulathromycin-treated and control groups.

Immunomodulatory and Anti-Inflammatory Activity

Beyond its direct antimicrobial effects, tulathromycin exhibits significant immunomodulatory and anti-inflammatory properties. This activity is primarily mediated through the induction of apoptosis in neutrophils and the inhibition of pro-inflammatory signaling pathways.

Inhibition of NF-κB Signaling Pathway

Tulathromycin has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway in inflammatory cells, such as neutrophils.[6] This pathway is a central regulator of the inflammatory response.

The mechanism of inhibition involves:

-

Reduced Phosphorylation of IκBα: Tulathromycin reduces the phosphorylation of the inhibitory protein IκBα.[6]

-

Inhibition of NF-κB Translocation: By preventing the degradation of IκBα, tulathromycin blocks the translocation of the NF-κB p65 subunit into the nucleus.[6]

-

Downregulation of Pro-inflammatory Mediators: The inhibition of NF-κB activation leads to a decrease in the transcription and production of pro-inflammatory cytokines and chemokines, such as CXCL-8 (Interleukin-8).[6]

Caption: Inhibition of NF-κB Pathway by Tulathromycin.

Induction of Neutrophil Apoptosis

A key anti-inflammatory mechanism of tulathromycin is its ability to induce apoptosis (programmed cell death) in neutrophils.[6] This process is caspase-3 dependent and facilitates the clearance of these inflammatory cells without the release of damaging cellular contents, thereby promoting the resolution of inflammation.

The apoptotic pathway involves:

-

Caspase-3 Activation: Tulathromycin treatment leads to a significant increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.[6]

-

Cell-Specific Apoptosis: The pro-apoptotic effect of tulathromycin is selective for neutrophils, with no similar effect observed in other cell types like fibroblasts, epithelial cells, or macrophages.[6]

-

Efferocytosis: The resulting apoptotic neutrophils are efficiently cleared by macrophages in a process called efferocytosis.

Caption: Tulathromycin-Induced Neutrophil Apoptosis.

Conclusion

This compound exhibits potent antimicrobial activity against key atypical respiratory pathogens of the Mycoplasma genus. Its efficacy is well-documented through extensive in vitro susceptibility testing and in vivo challenge models. While specific quantitative data for its activity against Chlamydophila and Legionella species are limited, its classification as a macrolide suggests potential efficacy. Furthermore, the significant immunomodulatory properties of tulathromycin, including the inhibition of the pro-inflammatory NF-κB pathway and the induction of neutrophil apoptosis, contribute to its overall therapeutic effectiveness in resolving respiratory infections. This dual mechanism of action, combining direct antimicrobial effects with anti-inflammatory activity, makes this compound a valuable tool in the management of bacterial respiratory diseases and a compelling subject for further research and development.

References

- 1. Comparison of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]

- 3. Macrolide Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 4. vet-us.virbac.com [vet-us.virbac.com]

- 5. Comparative efficacy of tulathromycin and tildipirosin for the treatment of experimental Mycoplasma bovis infection in calves - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro activity of telithromycin, a new ketolide, against Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacokinetic/Pharmacodynamic Modeling of Tulathromycin against Pasteurella multocida in a Porcine Tissue Cage Model [frontiersin.org]

- 8. Psittacosis (Parrot Fever) Treatment & Management: Medical Care, Consultations, Diet [emedicine.medscape.com]

- 9. Psittacosis (Parrot Fever) Medication: Antibiotics [emedicine.medscape.com]

- 10. Susceptibilities of Legionella spp. to newer antimicrobials in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Susceptibilities of Legionella spp. to Newer Antimicrobials In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The safety and efficacy of clarithromycin in patients with Legionella pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Minimum inhibitory concentrations of tulathromycin against respiratory bacterial pathogens isolated from clinical cases in European cattle and swine and variability arising from changes in in vitro methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Role of Tulathromycin A in Cytokine Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin A, a semi-synthetic macrolide antibiotic, is widely recognized for its efficacy in treating respiratory diseases in livestock.[1] Beyond its antimicrobial properties, a growing body of evidence highlights its significant immunomodulatory and anti-inflammatory effects.[2][3][4] This technical guide provides an in-depth analysis of the role of this compound in modulating cytokine responses, offering a valuable resource for researchers, scientists, and professionals in drug development. The document details the molecular mechanisms, summarizes quantitative data on cytokine inhibition, outlines experimental protocols, and visualizes key cellular pathways and workflows.

Introduction: The Dual Action of this compound

Macrolide antibiotics are a class of drugs known for their antibacterial action.[2] However, extensive research has revealed their capacity to modulate the host's immune response, an effect that contributes significantly to their therapeutic success in inflammatory diseases.[3][4][5] this compound, a triamilide macrolide, stands out for its potent immunomodulatory activities, which are not fully explained by its antimicrobial actions alone.[6][7] These effects include the induction of apoptosis in immune cells, promotion of efferocytosis (the clearance of apoptotic cells), and the direct modulation of cytokine and other pro-inflammatory mediator production.[6][8][9][10] This guide focuses specifically on the intricate ways this compound influences cytokine signaling, a critical aspect of the inflammatory cascade.

Molecular Mechanisms of Cytokine Modulation

This compound exerts its influence on cytokine production primarily through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.[6][11] This action effectively sequesters NF-κB in the cytoplasm, thereby downregulating the expression of NF-κB-dependent pro-inflammatory cytokines.[6]

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascades (including ERK, JNK, and p38) are also critical regulators of cytokine production. While direct, comprehensive studies on this compound's effect on all MAPK pathways are less detailed than for NF-κB, evidence for other macrolides suggests this is a likely mechanism of action. Macrolides can influence the phosphorylation status of MAPK pathway components, leading to altered activity of downstream transcription factors like AP-1, which also regulates the expression of pro-inflammatory cytokines.

Quantitative Data on Cytokine Modulation

The immunomodulatory effects of this compound have been quantified in several studies, primarily in bovine and porcine models. The following tables summarize the key findings on its impact on various pro-inflammatory and anti-inflammatory cytokines.

Table 1: In Vitro Effects of this compound on Cytokine Secretion

| Cell Type | Stimulant | This compound Concentration | Cytokine | Effect | Reference |

| Bovine Monocyte-Derived Macrophages | LPS (1 µg/mL) | 1.0 mg/mL | CXCL-8 | Significant reduction at 12 and 20 hours | [6] |

| Porcine Monocyte-Derived Macrophages | PRRSV (MOI 0.1) | 0.5 mg/mL | CXCL-8 | Significant inhibition | [12][13] |

| Porcine Monocyte-Derived Macrophages | PRRSV (MOI 0.1) | 0.5 mg/mL | IL-10 | Prevented PRRSV-induced inhibition of IL-10 | [12] |

| Bovine PBMC | ConA | 1.0 µg/mL | TNF-α, IL-6 | Significant suppression | [14][15] |

| Bovine Monocyte-Derived Macrophages | LPS | 1.0 µg/mL | TNF-α, IL-6 | Significant suppression | [15] |

Table 2: In Vivo Effects of this compound on Cytokine Levels

| Animal Model | Challenge | This compound Dose | Sample Source | Cytokine | Effect | Reference |

| Pigs | Actinobacillus pleuropneumoniae | 2.5 mg/kg, IM | Bronchoalveolar Lavage Fluid | LTB4 | Significant inhibition | [9][10] |

| Calves | Bronchopneumonia (natural infection) | Not specified | Serum | IL-1β, IL-12p40 | In combination with flunixin (B1672893) meglumine, returned levels to normal | [16] |

| Cattle | Healthy | 2.5 mg/kg, SC | PBMC culture supernatants | TNF-α, IL-6 | Significantly suppressed secretion at 48 hours post-treatment | [15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols cited in the literature for assessing the effects of this compound on cytokine responses.

In Vitro Cytokine Secretion Assay

This protocol is a composite based on methodologies described for studying bovine and porcine macrophages.[6][12]

-

Cell Isolation and Culture:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Culture PBMCs in appropriate media (e.g., RPMI-1640 or IMDM) supplemented with fetal bovine serum and antibiotics.

-